molecular formula C17H18O2S B3022297 2'-Methoxy-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-25-1

2'-Methoxy-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3022297
CAS No.: 898754-25-1
M. Wt: 286.4 g/mol
InChI Key: FLMXWASBJXKLLS-UHFFFAOYSA-N
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Description

2’-Methoxy-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C17H16O2S. It is characterized by the presence of a methoxy group, a thiomethyl group, and a propiophenone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the Friedel-Crafts acylation of 2-thiomethylphenyl with 2’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2’-Methoxy-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-Methoxy-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2’-Methoxy-3-(2-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:

The uniqueness of 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-16-9-5-4-8-14(16)15(18)12-11-13-7-3-6-10-17(13)20-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMXWASBJXKLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644308
Record name 1-(2-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-25-1
Record name 1-(2-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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